molecular formula C14H27O7P B14334989 Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester CAS No. 97284-19-0

Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester

Cat. No.: B14334989
CAS No.: 97284-19-0
M. Wt: 338.33 g/mol
InChI Key: ZSVHRNLRKQLKNO-UHFFFAOYSA-N
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Description

Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This particular compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate using a strong base such as sodium ethoxide. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester involves the formation of enolate ions, which can then participate in various chemical reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other malonic esters. This makes it particularly useful in specialized synthetic applications and research .

Properties

CAS No.

97284-19-0

Molecular Formula

C14H27O7P

Molecular Weight

338.33 g/mol

IUPAC Name

diethyl 2-(3-diethoxyphosphorylpropyl)propanedioate

InChI

InChI=1S/C14H27O7P/c1-5-18-13(15)12(14(16)19-6-2)10-9-11-22(17,20-7-3)21-8-4/h12H,5-11H2,1-4H3

InChI Key

ZSVHRNLRKQLKNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCP(=O)(OCC)OCC)C(=O)OCC

Origin of Product

United States

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